molecular formula C15H14N2O2S B14560692 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide CAS No. 62002-29-3

4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide

Cat. No.: B14560692
CAS No.: 62002-29-3
M. Wt: 286.4 g/mol
InChI Key: XLKUSKYFUJIJBB-UHFFFAOYSA-N
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Description

4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, phenylcarbamoyl, and carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzoic acid with phenyl isothiocyanate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide include:

  • 4-Methoxyphenylacetylene
  • 4-Methoxybenzoylphenylhydrazinecarbothioamide
  • 4-Methoxyphenylcarbothioamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62002-29-3

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(4-methoxybenzenecarbothioyl)-3-phenylurea

InChI

InChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(20)17-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20)

InChI Key

XLKUSKYFUJIJBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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